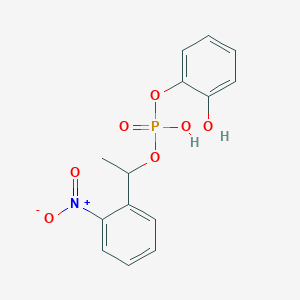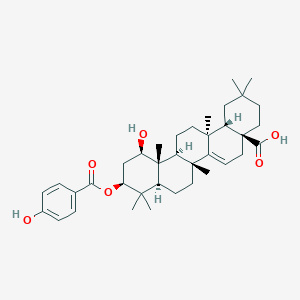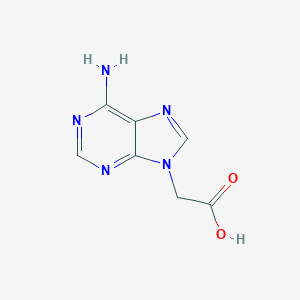
(6-Amino-9H-purin-9-yl)acetic acid
Vue d'ensemble
Description
(6-Amino-9H-purin-9-yl)acetic acid is a compound that belongs to a class of amino acid-nucleobase conjugates. These compounds are of interest due to their potential biological activities, such as cytokinin activity, which is a class of plant hormones that promote cell division in plant roots and shoots. The compound is characterized by the presence of a purine base linked to an acetic acid moiety, which differentiates it from other cytokinins that lack a carboxyl group.
Synthesis Analysis
The synthesis of N-(purin-6-yl)amino acids, including compounds similar to (6-Amino-9H-purin-9-yl)acetic acid, has been achieved through various methods. One approach involves palladium-catalyzed cross-coupling reactions of protected iodozincalanines with 6-iodopurines. This method allows for the creation of a new class of amino acid-nucleobase conjugates, which can be further modified to obtain free purine bases and nucleosides bearing alanine in position 6 after complete deprotection of the cross-coupling products . Another method for synthesizing these compounds has been reported but is not detailed in the provided data.
Molecular Structure Analysis
The molecular structure of (6-Amino-9H-purin-9-yl)acetic acid consists of a purine base, which is a heterocyclic aromatic organic compound, linked to an acetic acid group. The purine base contains nitrogen atoms at positions 1, 3, 7, and 9, with an amino group at position 6. This structure is crucial for the biological activity of the compound, as modifications to the purine ring can significantly affect its function.
Chemical Reactions Analysis
The chemical reactions involving (6-Amino-9H-purin-9-yl)acetic acid and related compounds primarily include the synthesis reactions mentioned above. The presence of an unesterified carboxylic acid group in the substituent of a 6-(substituted amino)purine has been found to greatly reduce cytokinin activity, indicating that the chemical structure and substituents on the purine ring are critical for the biological function of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of (6-Amino-9H-purin-9-yl)acetic acid are not explicitly detailed in the provided data. However, it can be inferred that the compound's solubility, stability, and reactivity would be influenced by the presence of both the purine base and the acetic acid group. The cytokinin activity of these compounds has been assessed using bioassays, such as the excised radish cotyledon bioassay, which provides insight into their biological properties and potential applications in plant growth and development .
Applications De Recherche Scientifique
Synthesis of Acyclic Nucleoside and Nucleotide Analogs
The compound (6-Amino-9H-purin-9-yl)acetic acid plays a role in the synthesis of acyclic nucleoside and nucleotide analogs. These analogs are synthesized through reactions involving 8-bromoadenine derivatives and sodium acetate in acetic acid (Janeba, Holý, & Masojídková, 2000).
Crystal Engineering with Modified Purine Ligands
This compound is used in the design, synthesis, and structure elucidation of modified purine ligands. These ligands interact with certain d10 transition metal ions to form complex structures, such as polymeric structures and discrete dimers (Mohapatra & Verma, 2016).
Synthesis of (Purin-6-yl)alanines
The compound is involved in the synthesis of (Purin-6-yl)alanines, a new class of amino acid-nucleobase conjugates. This is achieved through palladium-catalyzed cross-coupling reactions (Čapek, Pohl, & Hocek, 2004).
Syntheses of Peptide Nucleic Acid Purine Monomers
This compound is integral in the synthesis of peptide nucleic acids (PNAs), which are important as therapeutic agents and molecular tools for diagnosis and detection of genetic diseases. Optimization of the synthesis of such PNA monomers has been a significant area of research (Abdelbaky et al., 2019).
Synthesis of Novel 2-Amino-6,8-Dithioxopurine Derivatives
The compound is also used in the synthesis of novel 2-amino-9-alkoxyalkylpurine derivatives. These derivatives are synthesized through thionation and alkylation processes (Ikaunieks, Belyakov, & Madre, 2006).
Development of N2-Cbz-Protected Guaninyl Synthon for PNA Synthesis
An efficient, high yielding synthetic route to N2-Cbz-guanin-9-yl acetic acid, avoiding the use of triphosgene, has been developed. This is important for the preparation of guanin-9-yl PNA monomer synthons (Heuer-Jungemann et al., 2013).
Synthesis and Immunobiological Activity of Base Substituted 2-Amino-3-(Purin-9-yl)propanoic Acid Derivatives
The compound is used to synthesize 2-Amino-3-(purin-9-yl)propanoic acids with various substitutions, which were tested for their immunostimulatory and immunomodulatory potency (Doláková et al., 2005).
One-Step Synthesis of 2-(Purin-6-yl)acetoacetic Acid Ethyl Esters
A novel approach for the synthesis of purines with functionalized carbon substituents in position 6, including 2-(purin-6-yl)acetoacetic acid ethyl esters and (purin-6-yl)acetates, was developed using this compound (Qu et al., 2009).
Propriétés
IUPAC Name |
2-(6-aminopurin-9-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c8-6-5-7(10-2-9-6)12(3-11-5)1-4(13)14/h2-3H,1H2,(H,13,14)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVNWGFYTKKIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470022 | |
| Record name | (6-Amino-9H-purin-9-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Amino-9H-purin-9-yl)acetic acid | |
CAS RN |
20128-29-4 | |
| Record name | (6-Amino-9H-purin-9-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



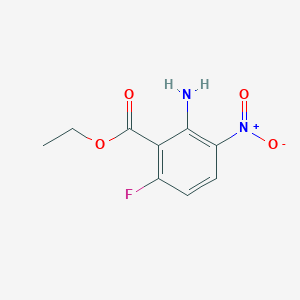
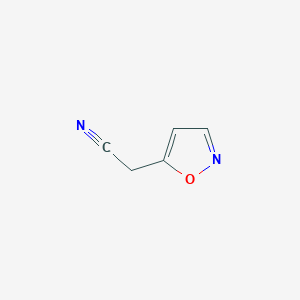
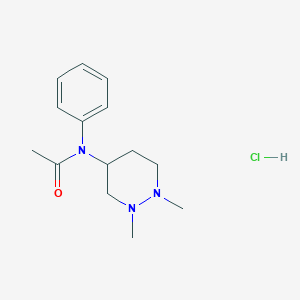
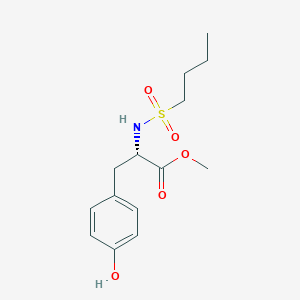
![[Dibromo(ethyl)-lambda4-selanyl]ethane](/img/structure/B127919.png)
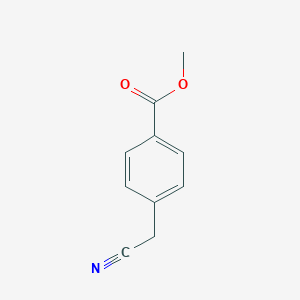
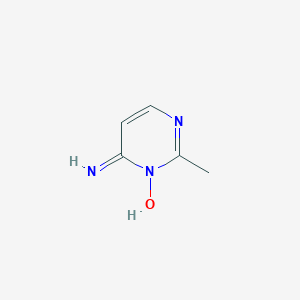
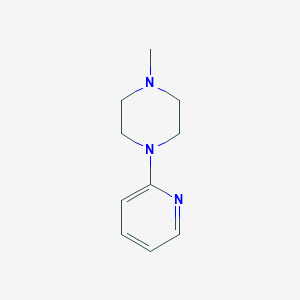

![1-Bromo-2-[dibromo(2-bromoethyl)-lambda4-selanyl]ethane](/img/structure/B127926.png)

